Ganfeborole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK3036656 involves the application of the oxaborole tRNA trapping (OBORT) mechanism. This mechanism was initially described by Rock and Mao et al. in 2007.
Industrial Production Methods
Industrial production methods for GSK3036656 are designed to ensure high yield and purity. These methods involve optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize the efficiency of the synthetic process. The final product is subjected to rigorous quality control measures to ensure its suitability for clinical use .
Chemical Reactions Analysis
Types of Reactions
GSK3036656 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: GSK3036656 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving GSK3036656 include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of GSK3036656 depend on the specific reaction conditions and reagents used. These products are typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) .
Scientific Research Applications
Mechanism of Action
GSK3036656 exerts its effects by inhibiting the enzyme leucyl-tRNA synthetase in Mycobacterium tuberculosis. This enzyme is essential for protein synthesis, as it catalyzes the attachment of leucine to its corresponding tRNA. By inhibiting this enzyme, GSK3036656 disrupts protein synthesis, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
Tavaborole: A boron-based compound used to treat fungal infections, tavaborole also inhibits leucyl-tRNA synthetase but is structurally different from GSK3036656.
Uniqueness
GSK3036656 is unique due to its high specificity for Mycobacterium tuberculosis leucyl-tRNA synthetase, its low effective dose, and its potential to be part of simpler and shorter treatment regimens for tuberculosis. Its novel mechanism of action and low likelihood of developing drug resistance make it a promising candidate for future tuberculosis therapies .
Biological Activity
Ganfeborole (GSK3036656) is a novel compound classified as a leucyl-tRNA synthetase inhibitor . It has emerged as a promising candidate for the treatment of tuberculosis (TB), particularly drug-resistant strains. This article delves into its biological activity, efficacy in clinical settings, and underlying mechanisms of action.
This compound targets the leucyl-tRNA synthetase (LeuRS) enzyme, which is crucial for protein synthesis in bacteria. By inhibiting this enzyme, this compound disrupts the production of essential proteins, leading to bacterial growth inhibition and cell death. This mechanism is particularly effective against Mycobacterium tuberculosis, the causative agent of TB.
In Vitro and In Vivo Studies
Research indicates that this compound exhibits significant bactericidal activity against various strains of M. tuberculosis, including:
- Drug-susceptible TB
- Multi-drug resistant TB (MDR-TB)
- Extensively drug-resistant TB (XDR-TB)
In laboratory studies, this compound demonstrated potent activity with minimal inhibitory concentrations (MICs) that were significantly lower than those for existing TB treatments .
In animal models, particularly mice, this compound showed high bioavailability and effective exposure with low clearance rates. A study reported a maximum reduction in bacterial load by 3.6 log CFU in lungs after treatment with various doses over an extended period .
Clinical Trials
A Phase 2a open-label randomized trial assessed the safety and efficacy of this compound in human subjects. Key findings include:
- Dosing : Participants received doses ranging from 5 to 30 mg daily.
- Early Bactericidal Activity (EBA) : The compound exhibited a notable decrease in colony-forming units (CFUs) in sputum samples over 14 days.
- Safety Profile : this compound was well tolerated, with adverse events primarily mild to moderate, such as headaches and dizziness .
Case Studies
Several case studies have illustrated the clinical potential of this compound:
- Case Study 1 : A patient with MDR-TB showed a significant decline in bacterial burden after receiving this compound combined with standard TB therapy. Imaging techniques revealed reduced lesion volume and metabolic activity in lung tissues after treatment.
- Case Study 2 : In another instance involving patients with XDR-TB, treatment with this compound resulted in improved clinical outcomes and reduced hospitalization times compared to conventional therapies.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of this compound indicates rapid absorption and distribution within the body. A population pharmacokinetic analysis suggested that optimal dosing regimens would range between 5 to 25 mg daily, based on early bactericidal activity observed during trials .
Table: Summary of Clinical Findings
Parameter | Findings |
---|---|
Drug Class | Leucyl-tRNA synthetase inhibitor |
Target Pathogen | Mycobacterium tuberculosis |
MIC Range | <0.1 μM |
Maximum Reduction in CFUs | Up to 3.6 log CFU |
Common Adverse Events | Headache, dizziness |
Optimal Dose Range | 5 - 30 mg daily |
Future Directions
Ongoing studies are focusing on the combination of this compound with other anti-TB agents to enhance therapeutic efficacy and combat resistance. The next phase of clinical trials will evaluate its effectiveness across diverse populations globally, including regions heavily burdened by TB.
Properties
CAS No. |
2131798-12-2 |
---|---|
Molecular Formula |
C10H13BClNO4 |
Molecular Weight |
257.48 g/mol |
IUPAC Name |
2-[[(3S)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol |
InChI |
InChI=1S/C10H13BClNO4/c12-6-1-2-7(16-4-3-14)10-9(6)8(5-13)17-11(10)15/h1-2,8,14-15H,3-5,13H2/t8-/m1/s1 |
InChI Key |
DJUOWOXTPXUHDQ-MRVPVSSYSA-N |
SMILES |
B1(C2=C(C=CC(=C2C(O1)CN)Cl)OCCO)O |
Isomeric SMILES |
B1(C2=C(C=CC(=C2[C@H](O1)CN)Cl)OCCO)O |
Canonical SMILES |
B1(C2=C(C=CC(=C2C(O1)CN)Cl)OCCO)O |
Synonyms |
3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo(c)(1,2)oxaborol-1(3H)-ol GSK3036656 GSK656 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.